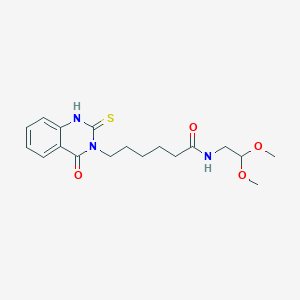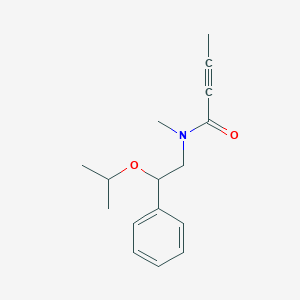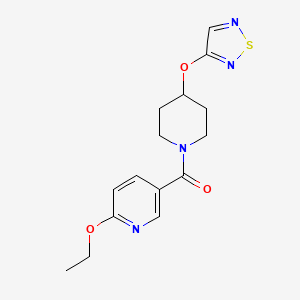
1-(2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethyl)pyrrolidin-2-one is a synthetic compound used in various scientific fields due to its unique chemical properties. It features a pyrrolidin-2-one core linked to a 5,6-Dimethylpyrimidin-4-yl group via a piperidin-1-yl-ethyl bridge. This configuration grants it potential for diverse applications in chemical, biological, medicinal, and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 1-(2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common approach includes the alkylation of pyrrolidin-2-one with a halogenated piperidine derivative. The resulting intermediate is then reacted with a dimethylpyrimidinyl methanol derivative under basic conditions to form the target compound.
Industrial Production Methods:
In industrial settings, large-scale production may involve optimized reaction conditions such as the use of catalytic agents to enhance yield. Automated processes may also be employed to streamline the synthesis and ensure consistency in product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
1-(2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethyl)pyrrolidin-2-one undergoes a variety of chemical reactions including oxidation, reduction, and substitution.
Oxidation: This compound can be oxidized at the pyrimidinyl group to introduce functional groups like hydroxyl or carbonyl.
Reduction: Reduction reactions might target the pyrrolidin-2-one ring, affecting its saturation and altering its chemical behavior.
Common Reagents and Conditions:
Oxidizing agents: : Such as potassium permanganate or chromium trioxide.
Reducing agents: : Such as lithium aluminium hydride or hydrogen in the presence of palladium catalyst.
Solvents: : Often polar aprotic solvents like dimethyl sulfoxide or dimethylformamide are used.
Major Products Formed:
The products vary depending on the reaction type but commonly include hydroxylated, carbonylated, or alkylated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-(2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethyl)pyrrolidin-2-one is utilized in numerous research areas:
Chemistry: : As a building block for more complex molecules in synthetic organic chemistry.
Biology: : To study biochemical pathways, particularly those involving pyrimidine and piperidine derivatives.
Industry: : Used in the manufacture of specialty chemicals and as an intermediate in the synthesis of advanced materials.
Wirkmechanismus
The compound’s mechanism of action depends on its application:
In biological systems , it interacts with cellular targets like enzymes or receptors, modulating their activity. The piperidine moiety can influence the compound’s binding affinity and selectivity towards these targets.
In chemical synthesis , its structure allows it to act as a versatile intermediate, facilitating the formation of various derivatives through its reactive sites.
Vergleich Mit ähnlichen Verbindungen
1-(2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethyl)pyrrolidin-2-one is unique due to the specific functional groups it contains, but similar compounds include:
1-(2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethyl)pyrrolidin-2-one: : which has one fewer methyl group on the pyrimidine ring.
1-(2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethyl)piperidin-2-one: : where the pyrrolidinone is replaced with piperidinone.
Uniqueness:
The distinct combination of a dimethylpyrimidinyl moiety with a piperidin-1-yl-ethyl-pyrrolidinone structure provides unique reactivity and biological activity profiles, making it a valuable molecule in diverse research and industrial applications.
Eigenschaften
IUPAC Name |
1-[2-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]ethyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2/c1-14-15(2)19-13-20-18(14)24-12-16-5-8-21(9-6-16)10-11-22-7-3-4-17(22)23/h13,16H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQBGWSDQPFVIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)CCN3CCCC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-Dimethoxy-1'-methyl-1H-spiro[isoquinoline-3,4'-piperidin]-4(2H)-one](/img/structure/B2600185.png)

![N-{[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2600189.png)


![1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2,5-dichlorobenzoyl)piperazine](/img/structure/B2600195.png)






